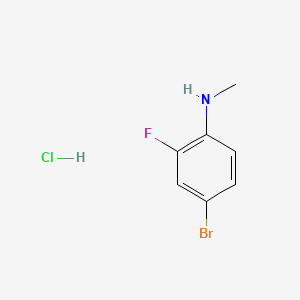

4-bromo-2-fluoro-N-methylaniline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2-fluoro-N-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN.ClH/c1-10-7-3-2-5(8)4-6(7)9;/h2-4,10H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGIMYCDHCCUGLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)Br)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10672575 | |

| Record name | 4-Bromo-2-fluoro-N-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197930-28-1 | |

| Record name | 4-Bromo-2-fluoro-N-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-fluoro-N-methylaniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-bromo-2-fluoro-N-methylaniline Hydrochloride: Synthesis, Properties, and Applications

Introduction: The Strategic Value of Fluorinated Anilines in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, halogenated aromatic compounds serve as indispensable building blocks. Among these, 4-bromo-2-fluoro-N-methylaniline hydrochloride (CAS No. 1197930-28-1) emerges as a particularly valuable synthon.[1] Its trifunctional nature—a nucleophilic secondary amine, a bromine atom amenable to cross-coupling reactions, and a fluorine atom that modulates the electronic properties of the aromatic ring—offers a versatile platform for the construction of complex molecular architectures.

The strategic incorporation of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. This guide provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, a robust synthesis protocol, spectral characteristics, and its applications, with a focus on empowering researchers in medicinal chemistry and drug development.

Physicochemical Properties

Understanding the fundamental physicochemical properties of a reagent is paramount for its effective use in synthesis and process development. While extensive experimental data for this specific hydrochloride salt is not broadly published, we can infer key properties from data on its free base, closely related analogues, and supplier technical data sheets.

| Property | Value | Source(s) |

| CAS Number | 1197930-28-1 | [1][2] |

| Molecular Formula | C₇H₈BrFN • HCl | [1] |

| Molecular Weight | 240.51 g/mol (204.04 for free base + 36.46 for HCl) | [1] |

| Appearance | Expected to be an off-white to light-colored solid | Inferred |

| Melting Point | Not experimentally reported. Likely > 150 °C for the HCl salt. | Inferred |

| Boiling Point | Not applicable for the salt; Predicted for a related isomer free base: ~229 °C | [3] |

| Solubility | Expected to be soluble in methanol, sparingly soluble in water and chlorinated solvents. | Inferred |

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The overall strategy involves the regioselective bromination of a suitable fluoroaniline precursor, followed by N-methylation, and finally, conversion to the hydrochloride salt.

Part 1: Synthesis of the Precursor (4-bromo-2-fluoroaniline)

The critical precursor, 4-bromo-2-fluoroaniline, can be synthesized via several established routes. A common and effective method is the direct electrophilic bromination of 2-fluoroaniline.

Experimental Protocol: Synthesis of 4-bromo-2-fluoroaniline [4]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 100 parts by weight of 2-fluoroaniline in 400 parts of methylene chloride.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Bromination: Add 160 parts of solid N-bromosuccinimide (NBS) portion-wise over a 2-hour period, ensuring the temperature is maintained at 0 °C. Causality Note: The portion-wise addition of NBS is crucial to control the exothermicity of the reaction and to minimize the formation of di-brominated byproducts. Methylene chloride is an excellent solvent choice due to its inertness and ease of removal.

-

Quenching and Work-up: After the addition is complete, stir the dark red mixture for an additional 20 minutes. Wash the reaction mixture four times with 200 parts of cold water for each wash.

-

Isolation: Dry the organic phase with anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purification: The resulting brown, oily 4-bromo-2-fluoroaniline can be purified by vacuum distillation or column chromatography.

Part 2: N-Methylation and Hydrochloride Salt Formation

The N-methylation of the aniline can be achieved through reductive amination, a robust and widely used method. This is followed by precipitation of the hydrochloride salt.

Experimental Protocol: Synthesis of this compound [5]

-

Reaction Setup: In a round-bottom flask, dissolve 4-bromo-2-fluoroaniline (1 equivalent) in methanol.

-

Imine Formation: Add paraformaldehyde (1.2 equivalents). The mixture is then refluxed. Causality Note: The reaction of the primary amine with formaldehyde (from paraformaldehyde) generates a Schiff base (imine) or the corresponding aminal in situ.

-

Reduction: After cooling the reaction mixture to 0 °C, slowly add sodium borohydride (NaBH₄) (1.5 equivalents) in portions. Causality Note: NaBH₄ is a mild and selective reducing agent that will reduce the imine C=N bond to form the secondary amine without affecting the aromatic ring or the halogen substituents.

-

Reaction Completion and Work-up: After the addition of NaBH₄, the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The methanol is then removed under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine.

-

Isolation of Free Base: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude 4-bromo-2-fluoro-N-methylaniline free base. This can be purified by column chromatography.

-

Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of a suitable organic solvent like diethyl ether or ethyl acetate. Add a solution of hydrogen chloride in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.[6]

-

Isolation of Salt: The hydrochloride salt will precipitate out of the solution. The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product.

Synthesis Workflow Diagram

Caption: Key reaction pathways for the 4-bromo-2-fluoro-N-methylaniline scaffold.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions by trained personnel.

| Hazard Class | GHS Classification | Precautionary Statements | Source(s) |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 | [7] |

| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | P280, P302+P352, P312, P362+P364 | [7] |

| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | P261, P271, P304+P340, P312 | [7] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362+P364 | [7] |

| Eye Damage/Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 | [7] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 | [7] |

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid generating dust.

Storage: Store in a tightly sealed container in a cool, dry, and dark place.

Conclusion

This compound is a high-value chemical intermediate with significant potential in the synthesis of novel pharmaceuticals and advanced materials. Its unique combination of reactive functional groups provides a robust platform for synthetic chemists to explore diverse chemical space. While a lack of extensive published experimental data necessitates careful characterization, the synthetic routes are well-precedented. This guide provides the necessary technical foundation for researchers and drug development professionals to confidently incorporate this versatile building block into their research and development programs.

References

- PrepChem.com. (n.d.). Synthesis of 4-bromo-2-fluoroaniline.

- Google Patents. (2014). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.

- CRO SPLENDID LAB. (n.d.). This compound.

- PrepChem.com. (n.d.). Preparation of 4-bromo-2-fluoroaniline.

- Google Patents. (n.d.). CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.

- PubChem. (n.d.). 4-Bromo-2-fluoro-3-methylaniline.

- Hoffman Fine Chemicals. (n.d.). CAS 1540204-53-2 | 4-Bromo-2-fluoro-3-methylaniline.

- Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.

- Takahashi, Y., & Seki, M. (2021). A Practical Procedure for Regioselective Bromination of Anilines. Synthesis, 53(10), 1828-1832.

- Google Patents. (n.d.). KR101983364B1 - Manufacturing method for halogen substituted N-methylaniline.

- RSC Advances. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- PubChem. (n.d.). 4-Bromo-2-methylaniline.

Sources

- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 2. This compound | 1197930-28-1 [sigmaaldrich.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. prepchem.com [prepchem.com]

- 5. KR101983364B1 - Manufacturing method for halogen substituted N-methylaniline - Google Patents [patents.google.com]

- 6. CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride - Google Patents [patents.google.com]

- 7. 4-Bromo-2-fluoro-3-methylaniline | C7H7BrFN | CID 68170635 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-bromo-2-fluoro-N-methylaniline hydrochloride (CAS No. 1197930-28-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-2-fluoro-N-methylaniline hydrochloride, with the Chemical Abstracts Service (CAS) number 1197930-28-1, is a halogenated aniline derivative that has emerged as a significant building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and an N-methyl group on the aniline scaffold, provides a versatile platform for the synthesis of complex molecular architectures with diverse biological activities. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic and biological applications.

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed synthesis protocol, its applications in drug development with a focus on its role as a key intermediate, and essential safety and handling information.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its effective application in research and development. The properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1197930-28-1 | [1] |

| Molecular Formula | C₇H₈BrClFN | [1] |

| Molecular Weight | 240.50 g/mol | [1] |

| Appearance | Solid (form may vary) | General chemical knowledge |

| Solubility | Soluble in water and polar organic solvents | Inferred from hydrochloride salt nature |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | General laboratory practice |

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process, starting from commercially available precursors. A representative synthetic route is outlined below. The causality behind the experimental choices lies in achieving regioselective halogenation and subsequent functional group manipulation to arrive at the desired product with high purity.

Experimental Protocol:

Step 1: Bromination of 2-fluoroaniline

This initial step aims to introduce a bromine atom at the para-position relative to the amino group, which is the most activated position for electrophilic aromatic substitution.

-

Dissolve 2-fluoroaniline in a suitable aprotic solvent, such as dichloromethane (CH₂Cl₂).[2]

-

Cool the solution to 0-5 °C in an ice bath to control the exothermicity of the reaction.

-

Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or a solution of bromine (Br₂) in the same solvent, to the stirred solution. The slow addition helps to prevent over-bromination and side product formation.

-

Allow the reaction to stir at a low temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) to remove any excess bromine.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield 4-bromo-2-fluoroaniline.[2] Purification by column chromatography may be necessary.[3]

Step 2: N-methylation of 4-bromo-2-fluoroaniline

This step introduces the methyl group onto the nitrogen atom of the aniline.

-

Dissolve 4-bromo-2-fluoroaniline in a suitable polar aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Add a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the amine.

-

Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.

-

After the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-bromo-2-fluoro-N-methylaniline.[4]

Step 3: Formation of the Hydrochloride Salt

The final step involves the conversion of the free aniline to its more stable and soluble hydrochloride salt.

-

Dissolve the crude 4-bromo-2-fluoro-N-methylaniline in a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrogen chloride (HCl) in the same or a compatible solvent (e.g., HCl in diethyl ether or isopropanol) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid precipitate by filtration.

-

Wash the collected solid with a small amount of the cold solvent to remove any impurities.

-

Dry the product under vacuum to obtain pure this compound.

Synthesis Workflow Diagram:

Caption: Synthetic pathway for this compound.

Applications in Drug Development

Halogenated anilines are a class of compounds frequently utilized in the synthesis of pharmaceuticals due to their ability to participate in a variety of coupling reactions and to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. This compound serves as a versatile intermediate in the construction of more complex drug candidates. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the fluorine atom can enhance metabolic stability and binding affinity.

While specific therapeutic agents directly incorporating the this compound moiety are not extensively detailed in publicly available literature, its structural motifs are present in compounds investigated for various therapeutic areas, including oncology and infectious diseases.[5] For instance, similar fluorinated and brominated aniline cores are integral to the synthesis of kinase inhibitors and other targeted therapies.

Conceptual Role in a Kinase Inhibitor Synthesis:

The following diagram illustrates a conceptual workflow where this compound could be utilized in the synthesis of a hypothetical kinase inhibitor. This is a representative example of its application as a building block.

Caption: Conceptual workflow for the use of the title compound in kinase inhibitor synthesis.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the molecular structure. The proton NMR spectrum would show characteristic signals for the aromatic protons, the N-methyl protons, and the amine proton (which may be broad or exchangeable).[6][7]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[8]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the compound. A suitable method would involve a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with an appropriate buffer.[3]

Safety and Handling

This compound is a chemical that should be handled with care in a laboratory setting. The following are general safety precautions; however, users should always consult the specific Safety Data Sheet (SDS) for the most accurate and up-to-date information.

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[6]

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If swallowed, inhaled, or on skin, seek medical attention.[9]

-

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique combination of functional groups allows for a wide range of chemical transformations, making it an important tool for medicinal chemists. A thorough understanding of its synthesis, properties, and safe handling is essential for its effective and responsible use in the laboratory.

References

- Chemical Label for this compound. (n.d.).

- The Role of 4-Bromo-2-methylaniline in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- 4-Bromo-2-fluoroaniline synthesis. (n.d.). ChemicalBook.

- This compound. (n.d.). CRO SPLENDID LAB.

- 4-bromo-2-fluoro-N-methylaniline synthesis. (n.d.). ChemicalBook.

- 4-BROMO-N-METHYLANILINE(6911-87-1) 1H NMR spectrum. (n.d.). ChemicalBook.

- 4-Bromo-3-fluoro-2-methylaniline SDS, 127408-03-1 Safety Data Sheets. (n.d.). ECHEMI.

- Production process for synthesizing 4-bromo-2-methylaniline. (2014). Google Patents.

- Synthesis of 4-bromo-2-fluoroaniline. (n.d.). PrepChem.com.

- 5-Bromo-4-fluoro-2-methylaniline. (n.d.). Ossila.

- 2-Bromo-4-methylaniline(583-68-6) MS spectrum. (n.d.). ChemicalBook.

Sources

- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 2. 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1 [chemicalbook.com]

- 3. 4-Bromo-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 4. 4-bromo-2-fluoro-N-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. 4-BROMO-2-METHYLANILINE(583-75-5) 1H NMR spectrum [chemicalbook.com]

- 7. 4-BROMO-N-METHYLANILINE(6911-87-1) 1H NMR spectrum [chemicalbook.com]

- 8. 2-Bromo-4-methylaniline(583-68-6) MS spectrum [chemicalbook.com]

- 9. 1216913-11-9|2-Bromo-4-fluoro-N-methylaniline hydrochloride|BLD Pharm [bldpharm.com]

A Comprehensive Technical Guide to the Synthesis of 4-bromo-2-fluoro-N-methylaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of a robust and efficient synthetic pathway for 4-bromo-2-fluoro-N-methylaniline hydrochloride, a valuable substituted aniline derivative utilized as a key building block in the development of various pharmaceutical and agrochemical compounds. This document will detail the chemical principles, step-by-step experimental protocols, and critical process parameters for the synthesis, purification, and characterization of the target compound. The presented methodology is designed to be both scalable and reproducible, offering field-proven insights for researchers in organic synthesis and drug discovery.

Introduction: The Significance of Substituted Anilines

Substituted anilines are a cornerstone of modern medicinal chemistry, forming the core scaffold of a vast array of therapeutic agents. The specific placement of functional groups on the aniline ring profoundly influences the molecule's physicochemical properties, including its lipophilicity, electronic character, and metabolic stability. Consequently, this allows for the fine-tuning of its pharmacological activity and pharmacokinetic profile. The target molecule, this compound, incorporates a unique combination of substituents: a bromine atom, a fluorine atom, and an N-methyl group. This trifecta of functionalities offers multiple avenues for further chemical modification, making it a highly versatile intermediate in the synthesis of complex molecular architectures.

The strategic positioning of the bromine atom at the C4 position provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the introduction of diverse molecular fragments. The fluorine atom at the C2 position can enhance metabolic stability by blocking potential sites of oxidative metabolism and can also modulate the pKa of the aniline nitrogen, influencing its binding affinity to biological targets. Finally, the N-methyl group can improve cell permeability and may play a crucial role in the molecule's interaction with its target protein. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its handling and formulation.

Strategic Synthesis Pathway

The synthesis of this compound is most effectively accomplished through a three-step sequence, commencing with the commercially available starting material, 4-bromo-2-fluoroaniline. This linear approach is logical and efficient, with each step being a high-yielding and well-established transformation in organic synthesis.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: N-Formylation of 4-bromo-2-fluoroaniline

The initial step involves the formylation of the primary amine of 4-bromo-2-fluoroaniline. Formic acid serves as a simple and effective formylating agent in this transformation.

Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2-fluoroaniline (1.0 eq).

-

Slowly add an excess of formic acid (e.g., 5-10 eq) to the flask.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully pour the mixture into ice-water with stirring to precipitate the formylated product.

-

Collect the solid precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Dry the product, N-(4-bromo-2-fluorophenyl)formamide, under vacuum.

Step 2: Reduction of the Formamide to 4-bromo-2-fluoro-N-methylaniline

The subsequent step is the reduction of the formamide intermediate to the corresponding N-methylaniline. A powerful reducing agent such as lithium aluminum hydride (LAH) is typically employed for this transformation.

Protocol:

-

In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend lithium aluminum hydride (LAH) (e.g., 2-3 eq) in anhydrous tetrahydrofuran (THF) in a three-necked flask equipped with a dropping funnel, a condenser, and a magnetic stirrer.

-

Cool the LAH suspension to 0 °C using an ice bath.

-

Dissolve the N-(4-bromo-2-fluorophenyl)formamide (1.0 eq) from the previous step in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash the filter cake with THF.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to yield crude 4-bromo-2-fluoro-N-methylaniline.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Step 3: Hydrochloride Salt Formation

The final step is the conversion of the free base into its more stable and water-soluble hydrochloride salt.

Protocol:

-

Dissolve the purified 4-bromo-2-fluoro-N-methylaniline (1.0 eq) in a suitable organic solvent such as diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Alternative N-Methylation Strategy: Eschweiler-Clarke Reaction

An alternative, often milder, method for the N-methylation of 4-bromo-2-fluoroaniline is the Eschweiler-Clarke reaction. This one-pot procedure utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[1][2] This method avoids the use of powerful and pyrophoric hydrides like LAH.

Mechanism of the Eschweiler-Clarke Reaction:

The reaction proceeds through the initial formation of an imine between the aniline and formaldehyde.[2] This imine is then reduced by formic acid, which acts as a hydride donor, to yield the N-methylated product.[1] The reaction is driven to completion by the formation of carbon dioxide as a byproduct.[2]

Sources

An In-Depth Technical Guide to 4-bromo-2-fluoro-N-methylaniline hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Anilines in Medicinal Chemistry

In the landscape of modern drug discovery, the use of halogenated building blocks is a cornerstone of rational drug design. The introduction of halogen atoms, particularly fluorine and bromine, into a molecular scaffold can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. Fluorine can enhance metabolic stability, binding affinity, and membrane permeability, while bromine provides a versatile handle for further chemical modifications through cross-coupling reactions. 4-bromo-2-fluoro-N-methylaniline hydrochloride is a prime example of a strategically designed building block that leverages these properties. Its trifunctional nature—a nucleophilic secondary amine, a bromine atom for coupling reactions, and a fluorine atom to modulate the electronic properties of the aromatic ring—makes it a valuable intermediate in the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of the molecular structure, synthesis, and potential applications of this important chemical entity. Halogenated anilines are recognized as crucial intermediates in the synthesis of a wide array of pharmaceutical ingredients, playing a pivotal role in the creation of complex molecules essential for modern medicine[1][2].

Molecular Structure and Physicochemical Properties

This compound is the hydrochloride salt of the parent compound, 4-bromo-2-fluoro-N-methylaniline. The presence of the hydrochloride group enhances the compound's stability and solubility in aqueous media, which can be advantageous in certain synthetic applications.

Key Structural Features:

-

Aniline Core: The fundamental aromatic amine structure.

-

Bromine at C4-position: This provides a reactive site for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents.

-

Fluorine at C2-position: The electron-withdrawing nature of the fluorine atom at the ortho-position to the amino group modulates the pKa of the amine, influencing its reactivity. It can also play a role in directing intermolecular interactions and improving metabolic stability.

-

N-methyl Group: The methyl group on the nitrogen atom makes it a secondary amine, which can be crucial for the final structure and activity of the target molecule. It can also improve cell permeability and metabolic stability compared to a primary amine.

The molecular structure of 4-bromo-2-fluoro-N-methylaniline is depicted below:

Caption: Molecular structure of 4-bromo-2-fluoro-N-methylaniline.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1197930-28-1 | [3] |

| Molecular Formula | C₇H₈BrClFN | [3] |

| Molecular Weight | 240.50 g/mol | [3] |

| Appearance | Solid (form may vary) | General knowledge |

| Solubility | Soluble in water, methanol, DMSO | General knowledge |

Synthesis of this compound

The synthesis of this compound is typically a multi-step process, starting from commercially available precursors. The general strategy involves the regioselective bromination of a fluoroaniline derivative, followed by N-methylation, and finally, conversion to the hydrochloride salt.

Step 1: Synthesis of the Precursor, 4-bromo-2-fluoroaniline

The first critical step is the synthesis of 4-bromo-2-fluoroaniline. This can be achieved through the selective bromination of 2-fluoroaniline. The ortho- and para-directing effect of the amino group, combined with the deactivating and ortho,para-directing effect of the fluorine atom, makes the C4-position susceptible to electrophilic substitution.

Experimental Protocol: Bromination of 2-fluoroaniline

This protocol is based on established methods for the bromination of anilines.

-

Reaction Setup: In a well-ventilated fume hood, dissolve 2-fluoroaniline (1 equivalent) in a suitable aprotic solvent such as dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0 °C in an ice bath.

-

Bromination: Slowly add a solution of N-bromosuccinimide (NBS) (1 equivalent) in the same solvent to the cooled aniline solution over a period of 1-2 hours. The slow addition is crucial to control the exothermicity of the reaction and to minimize the formation of di-brominated byproducts.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by a wash with a saturated sodium bicarbonate solution to neutralize any acidic byproducts. Separate the organic layer.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 4-bromo-2-fluoroaniline.

Causality Behind Experimental Choices:

-

Choice of Brominating Agent: N-bromosuccinimide is often preferred over elemental bromine (Br₂) as it is a solid and easier to handle, and it often leads to higher selectivity for mono-bromination.

-

Low Temperature: Performing the reaction at 0 °C helps to control the reaction rate and prevent over-bromination.

-

Aprotic Solvent: Aprotic solvents like dichloromethane are used to dissolve the reactants without participating in the reaction.

Step 2: N-methylation of 4-bromo-2-fluoroaniline

The N-methylation of 4-bromo-2-fluoroaniline can be achieved through various methods, with one of the most common being reductive amination using formaldehyde.

Experimental Protocol: Reductive Amination

-

Reaction Setup: To a solution of 4-bromo-2-fluoroaniline (1 equivalent) in a suitable solvent like methanol or acetonitrile, add an aqueous solution of formaldehyde (1.1 equivalents).

-

Reduction: Cool the mixture in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise. The addition should be slow to control the effervescence.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by TLC or HPLC.

-

Work-up: Quench the reaction by the slow addition of water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 4-bromo-2-fluoro-N-methylaniline can be purified by column chromatography.

Causality Behind Experimental Choices:

-

Reductive Amination: This is a classic and efficient method for the N-methylation of primary and secondary amines. Formaldehyde forms an iminium ion intermediate with the aniline, which is then reduced by the hydride reagent to the N-methyl derivative.

-

Sodium Borohydride: NaBH₄ is a mild and selective reducing agent that is suitable for this transformation and is generally safer to handle than more powerful reducing agents like lithium aluminum hydride.

Step 3: Formation of the Hydrochloride Salt

The final step is the conversion of the free base, 4-bromo-2-fluoro-N-methylaniline, to its hydrochloride salt.

Experimental Protocol: Salt Formation

-

Dissolution: Dissolve the purified 4-bromo-2-fluoro-N-methylaniline in a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) with stirring.

-

Precipitation and Isolation: The hydrochloride salt will typically precipitate out of the solution. Collect the solid by filtration, wash it with a small amount of cold solvent, and dry it under vacuum to obtain this compound.

Causality Behind Experimental Choices:

-

Salt Formation: The formation of the hydrochloride salt often improves the crystallinity and handling properties of the compound, making it easier to purify and store. It can also be a required form for subsequent reactions or for formulation studies.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of a variety of pharmacologically active compounds. Its utility stems from the ability to use the bromine atom as a point of diversification through cross-coupling chemistry, while the rest of the molecule provides a scaffold with desirable electronic and steric properties.

For instance, the synthesis of various kinase inhibitors often involves a key step where a halogenated aniline is coupled to a heterocyclic core. The bromine atom of this compound allows for this coupling, while the fluoro and N-methyl groups can contribute to the final compound's binding affinity and selectivity for the target kinase.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory or fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically designed and versatile building block with significant potential in medicinal chemistry and drug discovery. Its unique combination of a reactive bromine handle, a modulating fluorine atom, and an N-methylated aniline core provides a powerful platform for the synthesis of complex and biologically active molecules. The synthetic routes to this compound are based on well-established and robust chemical transformations, making it an accessible and valuable tool for researchers and scientists in the pharmaceutical industry. As the demand for novel and effective therapeutics continues to grow, the importance of such well-designed chemical intermediates will undoubtedly increase.

References

- Google Patents.

- Google Patents.CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.

- Google Patents.

- NINGBO INNO PHARMCHEM CO.,LTD.The Role of 4-Bromo-2-methylaniline in Modern Pharmaceutical Synthesis. [Link]

- PrepChem.com.

- Splendid Labs.this compound. [Link]

Sources

Navigating the Solubility Landscape of 4-bromo-2-fluoro-N-methylaniline hydrochloride: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility of 4-bromo-2-fluoro-N-methylaniline hydrochloride, a compound of interest in contemporary chemical and pharmaceutical research. In the absence of extensive published solubility data for this specific molecule, this document serves as a practical manual for researchers, scientists, and drug development professionals. It outlines the fundamental principles governing the solubility of amine hydrochlorides, provides detailed, field-proven experimental protocols for accurate solubility determination, and offers insights into the interpretation of the resulting data. By focusing on causality and self-validating methodologies, this guide empowers researchers to generate reliable and reproducible solubility profiles, a critical step in advancing discovery and development programs.

Introduction: The Critical Role of Solubility in Scientific Advancement

Solubility is a fundamental physicochemical property that dictates the viability and application of a chemical entity in numerous scientific disciplines, most notably in drug discovery and development.[1][2] It influences a compound's bioavailability, formulation possibilities, and ultimately its therapeutic efficacy and safety.[2][3] For researchers working with novel compounds such as this compound, a thorough understanding of its solubility characteristics is not merely an academic exercise but a prerequisite for meaningful progress.

This guide is structured to address the current information gap by providing a robust, first-principles approach to solubility assessment. We will delve into the theoretical underpinnings of why and how the hydrochloride salt form of an amine is expected to behave in various solvent systems and then translate this theory into actionable experimental designs.

Physicochemical Profile and the Impact of Salt Formation

To understand the solubility of this compound, we must first consider the properties of the parent molecule and the transformative effect of converting it into a salt.

Properties of the Free Base: 4-bromo-2-fluoro-N-methylaniline

While specific data for 4-bromo-2-fluoro-N-methylaniline is sparse, we can infer its general characteristics from its structure and data from closely related isomers. The molecule possesses features that suggest limited aqueous solubility in its free base form: a substituted benzene ring, a bromine atom, and a methyl group all contribute to its lipophilicity. The amine and fluorine moieties introduce some polarity, but overall, the compound is expected to be more soluble in organic solvents than in water.

Table 1: Physicochemical Properties of Related Aniline Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₇H₈BrClFN | 240.50 |

| 4-bromo-2-fluoro-3-methylaniline | C₇H₇BrFN | 204.04[4] |

| 4-bromo-3-fluoro-2-methylaniline | C₇H₇BrFN | 204.04[5] |

| 4-bromo-2-fluoro-6-methylaniline | C₇H₇BrFN | 204.04[6] |

The Hydrochloride Salt: A Gateway to Enhanced Aqueous Solubility

The conversion of the basic amine group in 4-bromo-2-fluoro-N-methylaniline to its hydrochloride salt is a common and effective strategy to increase aqueous solubility.[7][8] This transformation introduces an ionic character to the molecule, which is more readily solvated by polar solvents like water.[8][9]

The protonation of the nitrogen atom by hydrochloric acid creates a positively charged ammonium ion and a chloride counter-ion. This ionic pair can participate in more favorable ion-dipole interactions with water molecules compared to the weaker hydrogen bonding and dipole-dipole interactions of the neutral parent compound.[8]

However, it is crucial to consider the potential for the "common ion effect," where the solubility of the hydrochloride salt can be suppressed in solutions already containing chloride ions, such as in certain biological fluids or buffer systems.[10]

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the true solubility of a compound is to measure its equilibrium or thermodynamic solubility. The shake-flask method is the gold standard for this purpose and is recommended by regulatory bodies such as the World Health Organization (WHO) and the International Council for Harmonisation (ICH).[11][12][13][14]

Principle of the Shake-Flask Method

This method involves adding an excess of the solid compound to a solvent of interest and agitating the mixture until equilibrium is reached between the dissolved and undissolved solute.[15][16] The concentration of the compound in the filtered supernatant is then determined, which represents the equilibrium solubility at that specific temperature.

Detailed Experimental Protocol

Materials and Equipment:

-

This compound

-

Calibrated analytical balance

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PVDF or PTFE)

-

HPLC system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Solvents and buffers of interest (e.g., purified water, phosphate-buffered saline (PBS) at various pH values, relevant organic solvents)

Step-by-Step Procedure:

-

Preparation of Solvents: Prepare the desired aqueous buffers (e.g., pH 1.2, 4.5, 6.8 as recommended by ICH guidelines) and any organic solvents to be tested.[11][12][14]

-

Addition of Compound: Accurately weigh an excess amount of this compound into a vial. The key is to have undissolved solid remaining at the end of the experiment.

-

Addition of Solvent: Add a precise volume of the chosen solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker (e.g., 25 °C or 37 °C).[11][17] Agitate the samples for a sufficient period to reach equilibrium. A 24 to 48-hour period is typical, but the optimal time should be determined experimentally.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To ensure complete separation of the solid from the supernatant, centrifuge the vials at a high speed.[3]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

Dilution: If necessary, accurately dilute the filtered sample with the appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Analysis: Determine the concentration of this compound in the diluted sample using a validated HPLC-UV or UV-Vis spectroscopic method.[1][18][19]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and specific method for determining the concentration of a compound in solution.[18] A validated method should be used, which includes establishing linearity, accuracy, and precision. The concentration is calculated by comparing the peak area of the sample to a standard curve prepared from known concentrations of the compound.[18]

UV-Vis Spectroscopy: For compounds with a suitable chromophore, UV-Vis spectroscopy offers a simpler and faster method for concentration determination.[16][20] A calibration curve of absorbance versus concentration must be prepared using standards of known concentration.[16][20]

Caption: Workflow for Equilibrium Solubility Determination.

Data Interpretation and Presentation

The solubility data should be presented in a clear and organized manner to facilitate interpretation and comparison across different conditions.

Tabulation of Results

Summarize the quantitative solubility data in a table. Include the solvent system (and pH for aqueous solutions), temperature, and the measured solubility in units such as mg/mL or µg/mL.

Table 2: Example Solubility Data Table

| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) |

| Purified Water | 7.0 | 25 | Experimental Value |

| 0.1 M HCl | 1.2 | 37 | Experimental Value |

| Acetate Buffer | 4.5 | 37 | Experimental Value |

| Phosphate Buffer | 6.8 | 37 | Experimental Value |

| Ethanol | N/A | 25 | Experimental Value |

| DMSO | N/A | 25 | Experimental Value |

The pH-Solubility Profile

For ionizable compounds like this compound, it is highly informative to generate a pH-solubility profile. This involves plotting the measured solubility in aqueous buffers as a function of pH. This profile is crucial for predicting how the compound's solubility will change in different physiological environments, such as the gastrointestinal tract.

Caption: Generating a pH-Solubility Profile.

Conclusion: Empowering Research Through Foundational Data

While direct solubility data for this compound may not be readily available in the public domain, this guide provides the necessary tools and theoretical understanding for any researcher to confidently and accurately determine this critical parameter. By adhering to the principles of equilibrium solubility and employing robust analytical techniques, scientists can generate the high-quality data needed to make informed decisions in their research and development endeavors. The protocols and insights presented herein are designed to be a self-validating system, ensuring the integrity and reproducibility of the solubility data generated.

References

- Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (n.d.).

- How to predict the solubility of an organic compound in different kinds of solvents? (2014, December 6).

- 4-bromo-2-fluoro-3-methylaniline | C7H7BrFN | CID 68170635 - PubChem. (n.d.).

- Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC. (2020, November 13).

- Concept of solubility prediction in organic solvents by machine learning. (n.d.).

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).

- Annex 4 - World Health Organization (WHO). (n.d.).

- Solubility and Dissolution with HPLC or UV-Vis Detection - Improved Pharma. (2021, February 14).

- solubility experimental methods.pptx - Slideshare. (n.d.).

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (n.d.).

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.).

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15).

- Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed. (n.d.).

- Isolation (Recovery) of amines. (n.d.).

- How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes - PharmaGuru. (2025, March 26).

- ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PubMed Central. (2021, March 10).

- 4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684 - PubChem. (n.d.).

- WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty- seventh report ((WHO Technical Report Series, No. - Extranet Systems. (n.d.).

- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018, July 2).

- 4-Bromo-2-fluoro-6-methylaniline | C7H7BrFN | CID 17972671 - PubChem. (n.d.).

- Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. (2019, September 1).

- CAS 1540204-53-2 | 4-Bromo-2-fluoro-3-methylaniline | MFCD26687842. (n.d.).

- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Request PDF - ResearchGate. (2025, August 6).

- Spectrophotometric and HPLC Methods for Poorly Water Soluble Drugs - IJPPR. (2018, June 30).

- ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5 - European Medicines Agency (EMA). (2020, February 10).

- Gibson, Emma K. (2007) Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. (n.d.).

- The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD - Sciforum. (n.d.).

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. rheolution.com [rheolution.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 5. 4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Bromo-2-fluoro-6-methylaniline | C7H7BrFN | CID 17972671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. Isolation (Recovery) [chem.ualberta.ca]

- 10. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. who.int [who.int]

- 12. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 13. extranet.who.int [extranet.who.int]

- 14. ema.europa.eu [ema.europa.eu]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. pharmatutor.org [pharmatutor.org]

- 17. solubility experimental methods.pptx [slideshare.net]

- 18. pharmaguru.co [pharmaguru.co]

- 19. researchgate.net [researchgate.net]

- 20. ijppr.humanjournals.com [ijppr.humanjournals.com]

A Comprehensive Technical Guide to the Physicochemical Characterization of 4-bromo-2-fluoro-N-methylaniline hydrochloride: A Focus on Melting Point Determination

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 4-bromo-2-fluoro-N-methylaniline hydrochloride (CAS No. 1197930-28-1) is a key building block in modern medicinal chemistry. Its purity and identity are critical for the successful synthesis of downstream target molecules, including active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of a fundamental parameter for its quality control: the melting point. While a specific melting point for this compound is not widely cited in reference literature, this document outlines the authoritative methodology for its determination, interpretation, and significance in a research and drug development setting. We will delve into the causality behind experimental choices, establish a self-validating protocol, and provide a framework for interpreting the results to ensure the integrity of your starting materials.

Introduction: The Critical Role of Starting Material Quality

In the landscape of pharmaceutical research and development, the quality of starting materials is paramount. The identity, purity, and consistency of chemical building blocks like this compound directly impact the yield, impurity profile, and ultimate success of a synthetic campaign. Melting point determination is a foundational analytical technique used to identify, characterize, and assess the purity of solid chemical compounds.[1] It is a rapid, cost-effective, and highly informative first-line method for quality control.[1][2]

Pure crystalline substances exhibit a sharp, well-defined melting point.[3] Conversely, the presence of impurities typically causes a depression and broadening of the melting range.[2][4] Therefore, the accurate determination of the melting point for a compound like this compound serves two primary purposes:

-

Identity Confirmation: Verifying that the material matches the expected structure.

-

Purity Assessment: Ensuring the material meets the stringent quality standards required for subsequent synthetic steps.[1][5][6]

This guide will provide the necessary theoretical background and a detailed experimental protocol to empower researchers to confidently determine and interpret the melting point of this important synthetic intermediate.

Physicochemical Properties of this compound

A summary of the known identifiers and properties for this compound is essential before proceeding with experimental analysis.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 1197930-28-1 | [7] |

| Molecular Formula | C₇H₈BrClFN | [8] |

| Molecular Weight | 240.5 g/mol (as hydrochloride salt) | [9] |

| Physical Form | Solid (typical for hydrochloride salts) | [10][11] |

| Melting Point | Not publicly reported. Experimental determination required. | N/A |

Note on Related Compounds: For context, the melting point of the parent free base, 4-bromo-2-fluoroaniline (CAS 367-24-8), is reported as 40-42 °C. It is crucial to understand that the hydrochloride salt will have a significantly different and higher melting point due to the ionic character and stronger intermolecular forces in its crystal lattice.

The Science of Melting Point Determination

The melting point is the temperature at which a substance transitions from a solid to a liquid state.[3][5] For a pure crystalline solid, this transition occurs at a specific and narrow temperature range. The process works by heating a small, finely powdered sample under controlled conditions and observing the temperature at which the phase change occurs.[1]

Two main methods are prevalent in modern laboratories:

-

Capillary Tube Method: This is the most common technique, where a small amount of the substance is packed into a glass capillary tube and heated in a calibrated apparatus.[3][5] The temperature is recorded when the substance begins to melt and when it becomes completely liquid.

-

Differential Scanning Calorimetry (DSC): A more advanced thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. DSC provides a highly accurate thermodynamic melting point.[2][5]

This guide will focus on the widely accessible and pharmacopeia-recognized capillary method.[3]

Authoritative Protocol for Melting Point Determination

This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility. The causality behind each step is explained to provide a deeper understanding of the process.

Instrumentation and Materials

-

Melting Point Apparatus: A calibrated digital instrument (e.g., Mettler Toledo, Stuart, or similar) with controlled heating ramps and a viewing magnifier.

-

Capillary Tubes: High-quality, thin-walled glass capillary tubes, sealed at one end. Using tubes from the same batch for related measurements enhances consistency.[5]

-

Sample: this compound, confirmed to be completely dry and in a fine powdered form.[3]

-

Mortar and Pestle: For grinding the sample to a fine powder.

-

Spatula

-

Melting Point Standards: Certified standards (e.g., from Sigma-Aldrich) for instrument calibration.[12]

Pre-Experimental Validation: Instrument Calibration

Rationale: The accuracy of the apparatus's temperature sensor is the bedrock of a reliable measurement. Calibration with certified standards is a non-negotiable step in quality control.[12]

Procedure:

-

Select at least two certified standards that bracket the expected melting point of your sample.

-

Determine the melting point of each standard using the procedure below.

-

Compare the observed values to the certified values. The instrument reading should be within the acceptable tolerance (typically ±0.5 °C). If not, perform the necessary instrument calibration according to the manufacturer's instructions.

Step-by-Step Experimental Workflow

The following workflow ensures an accurate determination of the melting range.

Caption: Workflow for Accurate Melting Point Determination.

Detailed Protocol Steps

-

Sample Preparation: Careless sample preparation is a leading cause of inaccurate results.[3]

-

Ensure the sample of this compound is completely dry. If necessary, dry it in a desiccator over a drying agent like phosphorus pentoxide.

-

Place a small amount of the sample on a clean, dry watch glass. Use a mortar and pestle to gently grind the solid into a fine, homogeneous powder. This ensures efficient and uniform heat transfer.

-

Jab the open end of a capillary tube into the powder multiple times. Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. The packed sample height should be 2-3 mm.

-

-

Initial (Rapid) Determination (Optional but Recommended):

-

If the melting point is completely unknown, perform a quick determination by heating the sample at a rapid rate (e.g., 10-20 °C/min).[4][13] This provides an approximate range and saves time.

-

Allow the apparatus to cool significantly before proceeding with an accurate measurement. Never re-melt a sample. [5] Always use a fresh sample in a new capillary tube, as the crystal structure may have changed.[13]

-

-

Accurate Determination:

-

Place the prepared capillary tube into the melting point apparatus.

-

Set the apparatus to rapidly heat to a temperature approximately 15-20 °C below the approximate melting point found in the initial run.

-

Once this temperature is reached, reduce the heating rate to 1-2 °C per minute. [4][5] This slow rate is critical to allow the system to reach thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature.[13]

-

Observe the sample closely through the magnifier.

-

Record the temperature (T₁) at which the very first droplet of liquid becomes visible.

-

Record the temperature (T₂) at which the last trace of solid melts, resulting in a completely clear liquid.

-

The result should be reported as a melting range: T₁ - T₂ .

-

-

Confirmation:

-

Repeat the "Accurate Determination" step at least once more with a fresh sample to ensure the result is reproducible. Consistent values confirm a reliable measurement.[4]

-

Interpretation of Results

The melting range provides crucial information about the sample's purity.

| Observation | Interpretation | Implication for 4-bromo-2-fluoro-N-methylaniline HCl |

| Sharp Range (0.5 - 2.0 °C) | High Purity | The sample meets a high standard of quality. |

| Broad Range (> 2.0 °C) | Presence of Impurities | The sample contains impurities that are disrupting the crystal lattice. Further purification (e.g., recrystallization) may be required. |

| Depressed Melting Point | Presence of Impurities | The observed melting point is significantly lower than an established reference value (once determined). This is a classic indicator of an impure sample.[2][4] |

The following diagram illustrates the decision-making process based on the experimental outcome.

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. nano-lab.com.tr [nano-lab.com.tr]

- 3. thinksrs.com [thinksrs.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. westlab.com [westlab.com]

- 6. Melting Point Solutions - Pharmaceutical Technology [pharmaceutical-technology.com]

- 7. 1197930-28-1|this compound|BLD Pharm [bldpharm.com]

- 8. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 9. Page loading... [wap.guidechem.com]

- 10. 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1 [sigmaaldrich.com]

- 11. hoffmanchemicals.com [hoffmanchemicals.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. chem.libretexts.org [chem.libretexts.org]

Strategic Procurement and Application of 4-bromo-2-fluoro-N-methylaniline hydrochloride: A Guide for Drug Development Professionals

An In-Depth Technical Guide for Researchers

Introduction: The Strategic Value of a Trifunctional Synthon

In the landscape of modern drug discovery, particularly in the development of kinase inhibitors and other targeted therapies, the strategic selection of molecular building blocks is paramount. Halogenated anilines are a cornerstone of medicinal chemistry, offering versatile scaffolds for constructing complex, biologically active molecules.[1][2] 4-bromo-2-fluoro-N-methylaniline hydrochloride (CAS No: 1197930-28-1) has emerged as a particularly valuable intermediate.[3] Its utility stems from a trifunctional architecture:

-

A Bromine Atom: Positioned at the 4-position, it serves as an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the facile introduction of diverse aryl, heteroaryl, or alkyl groups.

-

An Ortho-Fluorine Atom: The fluorine at the 2-position profoundly influences the molecule's electronic properties. It can enhance metabolic stability, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of the adjacent aniline nitrogen.[1]

-

An N-methylaniline Moiety: This functional group provides a site for amide bond formation, further derivatization, or can act as a critical pharmacophoric element for hydrogen bonding and establishing molecular conformation.

This guide provides an in-depth technical overview for researchers, scientists, and procurement managers on sourcing, qualifying, and effectively utilizing this high-value chemical intermediate.

Part 1: Commercial Sourcing and Supplier Qualification

Procuring high-quality starting materials is a critical, non-negotiable step in any research and development pipeline. The quality of the initial building block directly impacts reaction efficiency, impurity profiles, and the ultimate success of a multi-step synthesis. When sourcing this compound, it is crucial to partner with suppliers who can provide comprehensive analytical data and demonstrate batch-to-batch consistency.

Identifying Commercial Suppliers

A number of chemical suppliers specialize in providing advanced building blocks for pharmaceutical R&D. These range from large, well-established manufacturers to specialized contract research organizations (CROs). The table below lists representative suppliers for this compound or its free base, highlighting the importance of verifying the exact chemical form (hydrochloride salt vs. free base) and CAS number upon inquiry.

| Supplier Name | Product Offered | CAS Number | Notes |

| CRO SPLENDID LAB | This compound[3] | 1197930-28-1 | A CRO specializing in custom synthesis and pharmaceutical impurities.[3] |

| Chemlyte Solutions | 4-Bromo-2-fluoro-N-methylaniline (Free Base)[4] | 213190-12-6 | Offers the free base form, available from gram to kilogram scale.[4] |

| BLD Pharm | 2-Bromo-4-fluoro-N-methylaniline hydrochloride (Isomer)[5] | 1216913-11-9 | Supplies an isomer; demonstrates capability in this chemical class. |

| Various R&D Suppliers | Multiple Isomers and Analogs | Various | Companies like Sigma-Aldrich, TCI, and AK Scientific offer a wide range of related bromo-fluoro-aniline derivatives.[6][7] |

Due Diligence in Supplier Selection:

-

Request a Certificate of Analysis (CoA): Do not procure without a representative CoA. This document is the primary tool for technical qualification.

-

Verify Analytical Methods: Ensure the supplier uses standard methods like HPLC for purity assessment and NMR for structural confirmation.

-

Inquire about Scale-Up Capabilities: If your project may advance to preclinical or clinical stages, confirm the supplier's capacity to produce larger, GMP-compliant batches.

-

Review Safety Data Sheets (SDS): The supplier's SDS provides critical handling and safety information.[7]

Part 2: Technical Specifications and Analytical Characterization

A thorough evaluation of the Certificate of Analysis is essential to validate the quality of the procured material. Researchers should expect and scrutinize the following data.

| Analytical Test | Purpose | Typical Specification |

| Appearance | Visual confirmation of physical state and color. | White to off-white or pale purple solid/powder.[8] |

| Purity (HPLC) | Quantifies the percentage of the desired compound relative to impurities. | ≥98.0%.[8] |

| Identity (¹H NMR) | Confirms the chemical structure by analyzing proton signals. | Spectrum must be consistent with the proposed structure. |

| Identity (Mass Spec) | Confirms the molecular weight of the compound. | Measured mass should match the theoretical mass.[3][9] |

Interpreting the ¹H NMR Spectrum

The ¹H NMR spectrum provides an unambiguous fingerprint of the molecule's structure. For 4-bromo-2-fluoro-N-methylaniline, a researcher should look for characteristic signals corresponding to:

-

Aromatic Protons: A complex splitting pattern in the aromatic region (typically 6.5-7.5 ppm) consistent with a 1,2,4-trisubstituted benzene ring, showing couplings to both protons and the fluorine atom.

-

N-H Proton (for HCl salt): A broad singlet, potentially downfield, which may exchange with D₂O.

-

N-Methyl Protons: A singlet or doublet (due to coupling with the N-H proton) around 2.8-3.0 ppm.

Part 3: Safety, Handling, and Storage

As with many halogenated and amine-containing compounds, this compound requires careful handling in a laboratory setting.

-

Hazard Profile: The compound is classified as harmful if swallowed, inhaled, or in contact with skin. It is known to cause serious eye irritation and skin irritation, and may cause respiratory irritation.[7][9][10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[7][11] Work should be conducted in a well-ventilated fume hood.

-

First Aid Measures:

-

Storage Conditions: Store the compound in a tightly closed container in a dry, well-ventilated area.[11] For long-term stability, storage at 2-8°C, protected from light, is often recommended.[12]

Part 4: Application Protocol—Palladium-Catalyzed Suzuki Coupling

To illustrate the utility of this compound as a synthetic building block, this section details a representative protocol for a Suzuki-Miyaura cross-coupling reaction. This reaction is fundamental for creating carbon-carbon bonds, a key transformation in the synthesis of many pharmaceutical agents.

Workflow Diagram: Suzuki Coupling

Caption: Experimental workflow for a typical Suzuki cross-coupling reaction.

Step-by-Step Methodology

Objective: To synthesize a biaryl compound by coupling 4-bromo-2-fluoro-N-methylaniline with a generic arylboronic acid.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.1 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

1,4-Dioxane, anhydrous

-

Water, deionized

-

Nitrogen or Argon gas supply

Protocol:

-

Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

-

Expert Insight: The use of the hydrochloride salt necessitates a sufficient amount of base (at least 3 equivalents) to both neutralize the salt and facilitate the catalytic cycle.

-

-

Reaction Setup: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

-

Expert Insight: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. A properly inerted atmosphere is critical to prevent catalyst degradation and ensure high conversion.

-

-

Solvent Addition & Heating: Add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed (typically 2-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, LC-MS, and HPLC.

This self-validating protocol, with its in-process checks (TLC/LC-MS) and final characterization, ensures the trustworthy synthesis of the desired compound, directly enabled by the unique reactivity of the 4-bromo-2-fluoro-N-methylaniline scaffold.

Conclusion

This compound is a powerful and versatile building block for modern medicinal chemistry. Its strategic combination of a cross-coupling handle, a modulating fluorine atom, and a derivatizable aniline core provides chemists with a robust platform for synthesizing novel molecular entities. By performing careful due diligence in supplier selection, rigorously analyzing technical specifications, adhering to safe handling protocols, and applying robust synthetic methodologies, researchers can effectively leverage this intermediate to accelerate their drug discovery programs.

References

- Vertex AI Search. (n.d.). chemical label this compound.

- Chemlyte Solutions. (n.d.). 4-Bromo-2-fluoro-N-methylaniline. LookChem.

- ECHEMI. (n.d.). 4-Bromo-3-fluoro-2-methylaniline SDS, 127408-03-1 Safety Data Sheets.

- CRO SPLENDID LAB. (n.d.). This compound.

- Benchchem. (2025). The Versatility of 4-Bromo-2,6-difluoroaniline in Modern Medicinal Chemistry: A Technical Guide.

- CP Lab Safety. (n.d.). 4-Bromo-2-fluoroaniline, 25g, Each.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- AK Scientific, Inc. (n.d.). 4-Bromo-3-fluoro-2-methylaniline - Safety Data Sheet.

- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 4-BROMO-N-METHYLANILINE.

- BLD Pharm. (n.d.). 2-Bromo-4-fluoro-N-methylaniline hydrochloride.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline.

- Ossila. (n.d.). 5-Bromo-4-fluoro-2-methylaniline | CAS 627871-16-3.

- Sigma-Aldrich. (n.d.). 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1.

- BLD Pharm. (n.d.). 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1.

- PubChem. (n.d.). 4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]